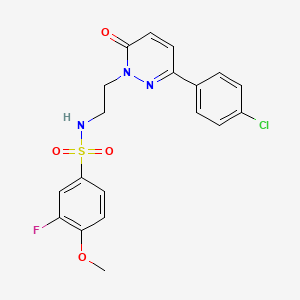![molecular formula C13H18INO3 B2952634 tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate CAS No. 2137647-97-1](/img/structure/B2952634.png)
tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H18INO3. It is characterized by the presence of a tert-butyl group, a hydroxyl group, an iodophenyl group, and a carbamate group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate proteins such as the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels . This suggests that the compound might interact with its targets, leading to changes in their activity.
Biochemical Pathways
The regulation of proteins like crmp2 suggests that it may influence pathways related to neuronal development and function .
Pharmacokinetics
The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.
Result of Action
The enhancement of slow inactivation of voltage-gated sodium channels suggests that it may modulate neuronal excitability .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. The compound is stored at 2-8°C , suggesting that it is stable at low temperatures. Its solubility in different solvents also indicates that the compound’s action might be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate typically involves the reaction of 2-iodophenol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: Tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its iodine atom makes it a useful reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a probe in biological studies to investigate the role of specific enzymes or pathways. Its iodine atom allows for easy tracking and detection within biological systems.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound's ability to undergo various chemical reactions makes it a versatile building block for drug synthesis.
Industry: In the chemical industry, this compound can be used as a reagent in the production of other chemicals, including polymers and agrochemicals.
Comparison with Similar Compounds
Tert-butyl N-[2-hydroxy-1-(2-chlorophenyl)ethyl]carbamate
Tert-butyl N-[2-hydroxy-1-(2-fluorophenyl)ethyl]carbamate
Tert-butyl N-[2-hydroxy-1-(2-bromophenyl)ethyl]carbamate
Uniqueness: Tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate is unique due to the presence of the iodine atom, which imparts different reactivity compared to its chloro, fluoro, and bromo counterparts. The iodine atom's larger size and higher atomic weight make it more reactive in certain types of chemical reactions, such as cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZBJLZATWPQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
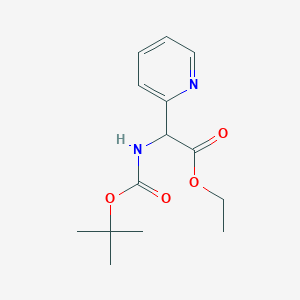
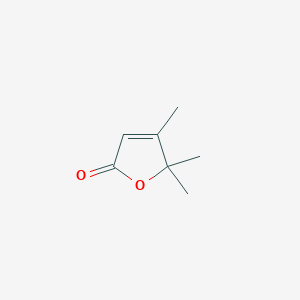
![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)
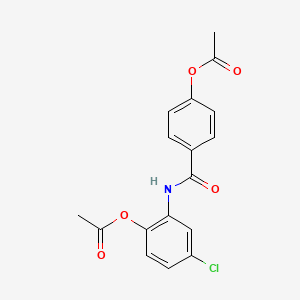
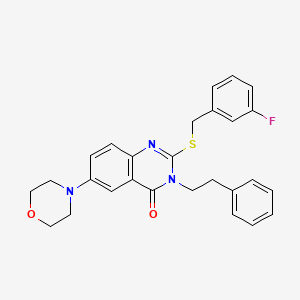
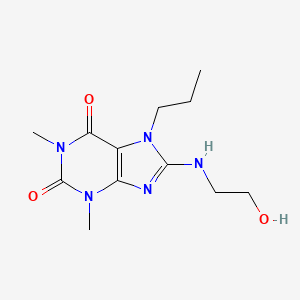
![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)
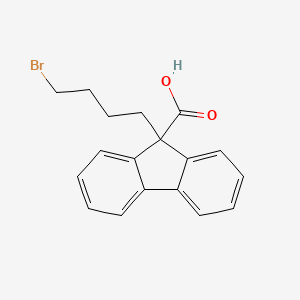
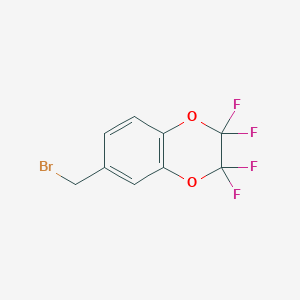
![2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2952569.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2952570.png)
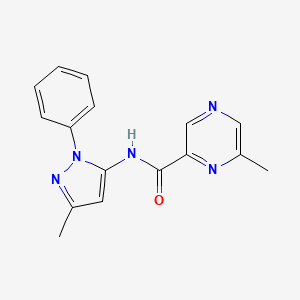
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide](/img/structure/B2952572.png)
